molecular formula C18H13BrN2OS2 B11567863 5-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11567863
M. Wt: 417.3 g/mol
InChI Key: YLASXUIRBMWQIW-UHFFFAOYSA-N
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Description

5-(5-BROMO-2-THIENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features bromine and sulfur atoms within its structure, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-BROMO-2-THIENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thienyl groups: This can be achieved through the bromination of thiophene, followed by coupling reactions to attach the thienyl groups to the core structure.

    Construction of the pyrazolo[1,5-c][1,3]benzoxazine ring: This step may involve cyclization reactions under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl groups.

    Reduction: Reduction reactions could target the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(5-BROMO-2-THIENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Pathways involved: Specific signaling pathways or metabolic processes that the compound influences.

Comparison with Similar Compounds

Similar Compounds

    5-(2-THIENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Lacks the bromine atom, which may affect its reactivity and applications.

    5-(5-CHLORO-2-THIENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Substitution of bromine with chlorine can lead to different chemical properties and reactivity.

Uniqueness

The presence of the bromine atom in 5-(5-BROMO-2-THIENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can impart unique reactivity, making it distinct from similar compounds

Properties

Molecular Formula

C18H13BrN2OS2

Molecular Weight

417.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C18H13BrN2OS2/c19-17-8-7-16(24-17)18-21-13(11-4-1-2-5-14(11)22-18)10-12(20-21)15-6-3-9-23-15/h1-9,13,18H,10H2

InChI Key

YLASXUIRBMWQIW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=C(S5)Br

Origin of Product

United States

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